Potency Differential Against Eimeria tenella: Hynapene C Exhibits 3.5‑Fold Greater Activity Than Hynapene A in Head‑to‑Head In Vitro Assay
In a direct comparative study conducted by Tabata et al. (1993) using BHK‑21 cells as host, hynapene C achieved complete inhibition of Eimeria tenella schizont formation at a concentration of 34.7 µM. Under identical assay conditions, the structurally related analog hynapene A required a concentration of 123 µM to achieve the same endpoint [1]. This represents a 3.5‑fold (or 88.7 µM) difference in effective concentration, establishing that hynapene C is quantitatively superior to hynapene A for this specific parasitic target. Hynapene B exhibited an MIC identical to hynapene C (34.7 µM), providing a secondary baseline for structure‑activity relationship analyses [1].
| Evidence Dimension | In vitro minimum inhibitory concentration (MIC) for complete inhibition of Eimeria tenella schizont formation |
|---|---|
| Target Compound Data | 34.7 µM |
| Comparator Or Baseline | Hynapene A: 123 µM; Hynapene B: 34.7 µM |
| Quantified Difference | Hynapene C is 3.5‑fold more potent than hynapene A (123 µM vs. 34.7 µM); equipotent to hynapene B |
| Conditions | In vitro assay using BHK‑21 cells as host; observation endpoint: absence of schizonts |
Why This Matters
For researchers seeking to maximize anticoccidial potency within the hynapene chemical series, hynapene C delivers 3.5‑fold greater efficacy per mole than hynapene A, directly translating to lower material requirements and reduced experimental costs.
- [1] Tabata N, Tomoda H, Masuma R, Haneda K, Iwai Y, Omura S. Hynapenes A, B and C, new anticoccidial agents produced by Penicillium sp. I. Production, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1993 Dec;46(12):1849-53. doi: 10.7164/antibiotics.46.1849. PMID: 8294243. View Source
